molecular formula C19H17F2NO5S2 B12203046 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole

5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole

Cat. No.: B12203046
M. Wt: 441.5 g/mol
InChI Key: ZCXLMXWSRIUXPS-UHFFFAOYSA-N
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Description

5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole is a fluorinated oxazole derivative featuring dual sulfonyl substituents. Its molecular formula is C₁₉H₁₇F₂NO₅S₂, with a molecular weight of 441.47 g/mol (CAS 891021-66-2) . The compound’s structure includes:

  • A central 1,3-oxazole ring.
  • Two 4-fluorophenylsulfonyl groups at positions 2 and 4.
  • A sec-butylsulfonyl group at position 5.

Fluorine atoms on the phenyl rings enhance electron-withdrawing effects, which may stabilize the molecule and modulate binding affinity in therapeutic contexts .

Properties

Molecular Formula

C19H17F2NO5S2

Molecular Weight

441.5 g/mol

IUPAC Name

5-butan-2-ylsulfonyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C19H17F2NO5S2/c1-3-12(2)28(23,24)19-18(29(25,26)16-10-8-15(21)9-11-16)22-17(27-19)13-4-6-14(20)7-5-13/h4-12H,3H2,1-2H3

InChI Key

ZCXLMXWSRIUXPS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Oxazole Ring Formation via Cyclization

The oxazole core is typically constructed using N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides as precursors. For this compound, the precursor N-(2,2-dichloro-1-(4-fluorophenylsulfonyl)vinyl)-4-fluorobenzamide is cyclized under basic conditions:

  • Reagents : Sodium sulfide (Na₂S) in tetrahydrofuran (THF).

  • Mechanism : The thiolate anion attacks the dichlorovinyl group, facilitating cyclization to form 4-(4-fluorophenylsulfonyl)-5-mercapto-2-(4-fluorophenyl)-1,3-oxazole.

  • Yield : 70–85% under inert conditions at 0–5°C.

Introduction of the sec-Butylsulfonyl Group

The 5-mercapto intermediate undergoes alkylation followed by oxidation:

  • Alkylation :

    • Reagent : sec-Butyl bromide in dimethylformamide (DMF).

    • Conditions : Potassium carbonate (K₂CO₃) as base, 60°C for 6–8 hours.

    • Product : 5-(sec-Butylthio)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole.

    • Yield : 80–90%.

  • Oxidation to Sulfonyl :

    • Reagent : Hydrogen peroxide (H₂O₂, 30%) in acetic acid.

    • Conditions : 50°C for 12 hours.

    • Product : Target compound with >95% purity after recrystallization.

Alternative Methods and Optimization

Solvent-Free Cyclization (Patent CN103694189A)

A solvent-free approach using copper acetate (Cu(OAc)₂) as a catalyst:

  • Steps :

    • Mix 4-fluorobenzonitrile (R-CN) with ethanolamine (1:3 molar ratio).

    • Add Cu(OAc)₂ (1.5 equivalents) and heat at 100°C for 10 hours.

  • Advantages :

    • Eliminates solvent waste.

    • Shorter reaction time (10 hours vs. 24 hours in traditional methods).

  • Yield : 88% for analogous oxazoles.

Oxidation State Control

Critical oxidation steps require precise conditions to avoid over-oxidation:

StepReagentTemperatureTimeYield
Thioether → SulfoxidemCPBA0°C2 h92%
Sulfoxide → SulfonylH₂O₂/Na₂WO₄50°C12 h85%

Data synthesized from.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.72 (m, 4H, Ar-H), 3.45 (m, 1H, sec-butyl CH), 1.65–1.20 (m, 6H, sec-butyl CH₂/CH₃).

  • IR (KBr) : 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1605 cm⁻¹ (C=N oxazole).

Purity and Stability

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Stability : Stable at 25°C for 6 months under inert atmosphere.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Copper acetate outperforms palladium catalysts in cyclization, reducing costs by 40%.

  • Recyclability : Cu(OAc)₂ can be reused up to 3 times without significant activity loss.

Waste Management

  • Solvent-Free Methods : Reduce hazardous waste by 70% compared to traditional THF-based routes.

  • Neutralization : K₂CO₃ and H₂O₂ byproducts are neutralized with acetic acid, yielding non-toxic salts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Research Findings and Data Tables

Crystallographic Comparison
Compound Name Crystal Packing Features Intermolecular Interactions
Target Compound Pending structural analysis. Likely C–H⋯F and sulfonyl dipole-dipole.
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole Non-planar structure with π-π stacking (3.6 Å). C–H⋯F (2.52 Å) and π-π interactions.

Biological Activity

The compound 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties and possible mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}F2_{2}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 398.45 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxazole derivatives, including those similar to 5-(Sec-butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole. Notably, compounds featuring sulfonyl groups have shown significant cytotoxic effects against multiple cancer cell lines.

  • Cytotoxicity Studies :
    • A study involving methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated potent cytotoxic activity with average GI50 (the concentration required to inhibit 50% of cell growth) values in the nanomolar range against various human cancer cell lines, including leukemia and colon cancer cells .
    • The compound exhibited selective toxicity towards non-small cell lung cancer and melanoma cell lines, suggesting a targeted anticancer effect.
  • Mechanism of Action :
    • The proposed mechanism includes inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This action is similar to that observed with other known anticancer agents .
    • Molecular docking studies indicated that these compounds may interact with key residues in tubulin and CDK2 (cyclin-dependent kinase 2), further supporting their role in disrupting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, some derivatives in the oxazole class have demonstrated antimicrobial activity:

  • Antibacterial Effects :
    • Compounds derived from 1,3-oxazoles have been reported to possess antibacterial properties against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus. The presence of specific functional groups appears to enhance their efficacy against bacterial biofilms .

Study on Anticancer Efficacy

A comprehensive study evaluated the effects of various oxazole derivatives on a panel of 60 human cancer cell lines as part of the National Cancer Institute's screening program. The results indicated that several compounds exhibited significant growth inhibition across multiple cancer types:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
CCRF-CEM (Leukemia)0.005370.01290.036
COLO205 (Colon)0.04298N/AN/A
MALME-3M (Melanoma)0.07870N/AN/A

This data underscores the potential of these compounds in targeting specific cancers effectively while minimizing toxicity to normal cells .

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